molecular formula C7H6N4O B067187 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one CAS No. 190144-16-2

3-Aminopyrido[3,4-b]pyrazin-2(1H)-one

Cat. No.: B067187
CAS No.: 190144-16-2
M. Wt: 162.15 g/mol
InChI Key: FUOJIGABDYREHZ-UHFFFAOYSA-N
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Description

3-Aminopyrido[3,4-b]pyrazin-2(1H)-one: is a heterocyclic compound that features a fused pyridine-pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with hydrazine or its derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .

Scientific Research Applications

Chemistry: 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: Medicinal chemistry research focuses on the potential therapeutic applications of this compound. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its unique chemical structure allows for the development of products with enhanced performance characteristics .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one is unique due to its specific ring fusion and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and industrial products .

Properties

IUPAC Name

3-amino-1H-pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-7(12)11-4-1-2-9-3-5(4)10-6/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJIGABDYREHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286711
Record name 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190144-16-2
Record name 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190144-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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